Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-4,7,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLZAHMUGKNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=NN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which is then reacted with formamide to yield the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Biological Activities
Research has highlighted several potential applications of ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate:
Anticancer Activity
Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness against various cancer types by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Its efficacy against bacterial strains and fungi has been explored:
- Case Study : Research published in Antibiotics revealed that this compound exhibits significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Neuroprotective Effects
Emerging studies suggest that this pyrazolo[1,5-a]pyrimidine derivative may possess neuroprotective effects:
- Case Study : An investigation in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially providing a therapeutic avenue for neurodegenerative diseases.
Synthesis and Derivatives
This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The exploration of its derivatives has been crucial in enhancing its biological activity and specificity.
Mechanism of Action
The mechanism of action of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Heterocyclic Core Variations
Substituent Position and Functional Group Variations
Saturation and Conformational Differences
Physical-Chemical Properties
Biological Activity
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of precursor compounds. Recent studies have demonstrated various synthetic pathways that enhance the yield and purity of this compound. For instance:
- Stepwise Synthesis : A method involving site-selective cross-coupling reactions has been employed to produce ethyl pyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity .
- Functionalization : The introduction of different substituents at positions 2 and 6 has been explored to create a library of derivatives with improved biological profiles .
Antiviral Activity
This compound and its derivatives have shown promising antiviral activity. For example:
- Inhibition of HCV NS5B : A series of pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and evaluated for their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase. Some derivatives exhibited potent inhibitory activity in enzymatic assays .
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrimidines are particularly noteworthy:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Recent studies suggest that derivatives of this compound can inhibit CDK activity, which is crucial for cancer cell proliferation. Compounds targeting CDK9 and CDK2 showed significant antitumor effects in vitro .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer efficacy .
Other Biological Activities
Beyond antiviral and anticancer effects, this compound exhibits a range of other biological activities:
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Compounds within this family have also demonstrated antimicrobial properties against various pathogens .
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Activity
In a study focusing on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidin derivatives against hepatitis C virus (HCV), researchers found that certain compounds exhibited IC50 values in the low micromolar range. This suggests potential for development into therapeutic agents against HCV .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer activity of a series of modified pyrazolo[1,5-a]pyrimidines against various cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Q & A
Q. What are the optimal synthesis methods for Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step pathways, including cyclization of pyrazole and pyrimidine precursors. Key factors include:
- Temperature control : Maintaining reflux conditions (e.g., ethanol at 80°C) to drive cyclization while minimizing side reactions.
- pH optimization : Acidic or basic conditions (e.g., using pyridine or triethylamine) to stabilize intermediates during condensation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or methanol improves solubility for purification .
Q. Which characterization techniques are essential to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and substituent positions (e.g., distinguishing between fused pyrazole and pyrimidine rings).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities.
- Melting Point Analysis : Consistency with literature values (e.g., 221–223°C for related analogs) validates purity .
Q. How can researchers validate the reproducibility of synthetic protocols across different laboratory settings?
- Standardized reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Batch-to-batch consistency : Compare NMR spectra and yields under identical conditions (solvent, temperature, catalyst).
- Collaborative validation : Cross-laboratory replication using shared precursor batches .
Advanced Research Questions
Q. How can contradictions in reported biological activities of derivatives be resolved?
Discrepancies (e.g., antiviral vs. kinase inhibition) often arise from:
- Structural variations : Minor substituent changes (e.g., 7-hydroxy vs. 7-methyl groups) alter target selectivity.
- Assay conditions : Differences in cell lines (e.g., H1N1 vs. cancer models) or concentrations (µM vs. nM ranges).
- Solution : Conduct head-to-head comparisons under standardized protocols and use crystallography to validate binding modes .
Q. What strategies enhance target selectivity in kinase inhibition studies?
- Substituent engineering : Introducing bulky groups (e.g., trifluoromethyl) at the 3-position improves CDK2 binding by occupying hydrophobic pockets.
- Computational docking : Predict interactions with ATP-binding sites using tools like AutoDock Vina.
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How do substituents at the 7-position influence antiviral activity against influenza?
- Hydroxyl groups : Enhance hydrogen bonding with PA-PB1 viral proteins (IC₅₀ = 2.3 µM).
- Methyl/ethyl groups : Increase lipophilicity, improving membrane permeability but reducing solubility.
- Methodology : Combine mutagenesis studies (e.g., PA-PB1 mutants) with surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What in silico approaches predict binding affinity with biological targets?
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications.
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors) using Schrödinger Suite .
Q. How can SAR studies evaluate ester group modifications on pharmacological profiles?
- Ester hydrolysis : Replace ethyl with tert-butyl to assess metabolic stability (e.g., plasma half-life in rodent models).
- Bioisosteric replacement : Substitute carboxylate with sulfonamide to modulate acidity and bioavailability.
- Data collection : Use LC-MS/MS to quantify metabolite formation in vitro .
Q. What methodologies identify and quantify synthesis byproducts?
- HPLC-DAD/UV : Detect impurities at 254 nm with C18 columns.
- LC-MS/MS : Characterize unknown byproducts via fragmentation patterns.
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for purity assessment .
Q. How can continuous flow reactors improve synthetic efficiency?
- Enhanced mixing : Reduce reaction times from hours to minutes (e.g., 30-minute cyclization).
- Temperature precision : ±1°C control minimizes decomposition.
- Scalability : Direct translation from milligram to gram-scale production without re-optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
